molecular formula C27H42N8O8 B8106593 Methyltetrazine-amido-PEG7-azide

Methyltetrazine-amido-PEG7-azide

Cat. No.: B8106593
M. Wt: 606.7 g/mol
InChI Key: PQDMYSBOSSHIPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyltetrazine-amido-PEG7-azide is a bifunctional polyethylene glycol (PEG) crosslinker. It contains a methyltetrazine moiety and an azide group, which enable it to participate in bioorthogonal click chemistry reactions. The hydrophilic PEG linker increases the water solubility of the compound in aqueous media .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyltetrazine-amido-PEG7-azide is synthesized through a series of chemical reactions involving the functionalization of PEG with methyltetrazine and azide groups. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain the quality and consistency required for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-amido-PEG7-azide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Copper-Catalyzed Click Chemistry: Reagents include copper sulfate and sodium ascorbate. The reaction is typically carried out in aqueous media at room temperature.

    Bioorthogonal Reactions: Reagents include TCO derivatives. .

Major Products Formed

Scientific Research Applications

Methyltetrazine-amido-PEG7-azide has a wide range of scientific research applications, including:

    Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.

    Biology: Utilized in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.

    Medicine: Employed in the development of targeted drug delivery systems and diagnostic tools.

    Industry: Applied in the production of advanced materials and nanotechnology

Mechanism of Action

Methyltetrazine-amido-PEG7-azide exerts its effects through bioorthogonal click chemistry reactions. The methyltetrazine moiety reacts with TCO to form stable adducts, while the azide group participates in copper-catalyzed click chemistry with alkynes. These reactions enable the compound to efficiently label and modify biomolecules, facilitating various scientific and industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • Methyltetrazine-PEG4-azide
  • Methyltetrazine-PEG12-azide
  • Methyltetrazine-PEG24-azide

Uniqueness

Methyltetrazine-amido-PEG7-azide is unique due to its optimal PEG length, which provides a balance between water solubility and flexibility. This makes it particularly suitable for applications requiring efficient bioconjugation and labeling .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42N8O8/c1-23-31-33-27(34-32-23)25-4-2-24(3-5-25)22-29-26(36)6-8-37-10-12-39-14-16-41-18-20-43-21-19-42-17-15-40-13-11-38-9-7-30-35-28/h2-5H,6-22H2,1H3,(H,29,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDMYSBOSSHIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42N8O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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